

Analytical methods for "Quinoxaline-6-carboxylic acid" quantification

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Compound of Interest

Compound Name: **Quinoxaline-6-carboxylic acid**

Cat. No.: **B030817**

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An Application Guide to the Quantitative Analysis of **Quinoxaline-6-carboxylic Acid**

Introduction

Quinoxaline-6-carboxylic acid is a heterocyclic compound that serves as a critical building block and intermediate in organic synthesis, particularly within the pharmaceutical industry.^[1] ^[2] Its structural motif is found in a variety of biologically active molecules, making its accurate quantification essential for process optimization, quality control of intermediates, and metabolic studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on validated analytical methods for the precise and reliable quantification of **Quinoxaline-6-carboxylic acid** in various matrices.

The methodologies presented herein are grounded in established analytical principles and are designed to be robust and reproducible. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), suitable for routine analysis and quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for complex sample matrices. Additionally, a basic UV-Vis spectrophotometric method is described for rapid, preliminary assessments.

Physicochemical Properties of **Quinoxaline-6-carboxylic Acid**

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

Property	Value	Source
Chemical Name	Quinoxaline-6-carboxylic acid	[3]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[2]
Molecular Weight	174.16 g/mol	[1][3]
Appearance	White to off-white or light brown crystalline powder	[1][2]
Melting Point	224-229 °C (with decomposition)	[2]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO); Sparingly soluble in water	[1]
CAS Number	6925-00-4	[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of chromophore-containing compounds like **Quinoxaline-6-carboxylic acid**. The quinoxaline ring system provides strong UV absorbance, allowing for sensitive detection.

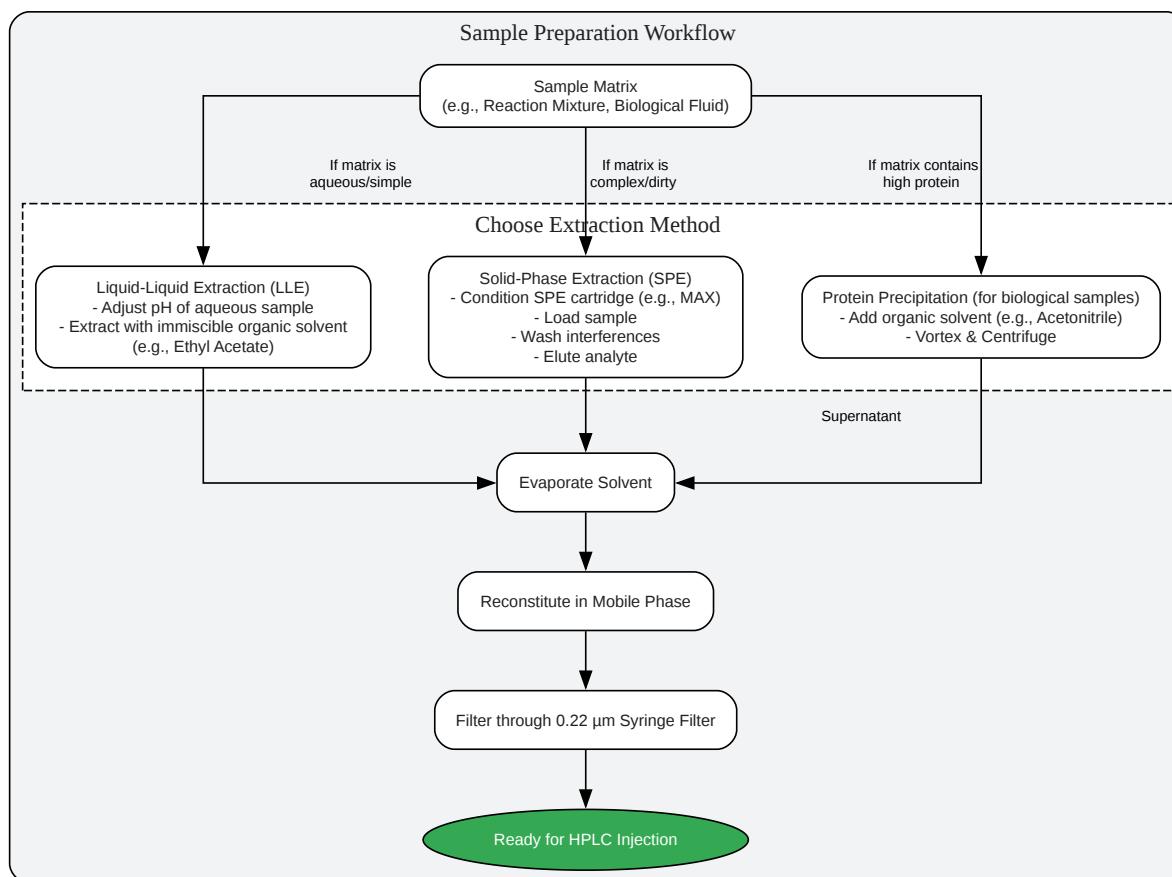
Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. **Quinoxaline-6-carboxylic acid**, being a moderately polar compound, is retained on the column and then eluted by a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Quantification is achieved by measuring the analyte's UV absorbance at a specific

wavelength and comparing it to a calibration curve constructed from standards of known concentrations.

Sample Preparation for HPLC Analysis

Effective sample preparation is critical to remove interfering components from the sample matrix, which can otherwise co-elute with the analyte or damage the analytical column.[4][5] The choice of technique depends on the complexity of the matrix.

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General sample preparation workflow for HPLC analysis.

Detailed HPLC-UV Protocol

1. Reagents and Materials

- **Quinoxaline-6-carboxylic acid** reference standard ($\geq 97\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (88% or higher)
- Ultrapure water (18.2 M Ω ·cm)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)[\[6\]](#)

2. Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in ultrapure water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **Quinoxaline-6-carboxylic acid** reference standard in 10 mL of DMSO.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by serially diluting the stock solution with the mobile phase.

3. HPLC Instrumentation and Conditions

Parameter	Recommended Setting	Rationale
Column	C18 Reversed-Phase (250 x 4.6 mm, 5 μ m)	Provides good retention and separation for moderately polar aromatic acids.
Mobile Phase	Gradient: 80% A / 20% B to 20% A / 80% B over 15 min	A gradient elution ensures efficient separation from impurities and a sharp peak shape.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature	30 °C	Maintains stable retention times and improves peak symmetry.
Injection Volume	10 μ L	A typical volume to balance sensitivity and peak shape.
Detection Wavelength	320 nm	Based on methods for similar quinoxaline structures which show strong absorbance in this region.[7][8]

4. Method Validation The analytical method should be validated according to established guidelines (e.g., ICH) to ensure it is fit for purpose.[9][10] Key parameters include:

- Specificity: The ability to detect the analyte without interference from matrix components.
- Linearity: Assessed over a range of concentrations (e.g., 1-100 μ g/mL), with an expected correlation coefficient (r^2) > 0.99.
- Accuracy: Determined by spike/recovery experiments, with typical acceptance criteria of 98-102%. [10]

- Precision: Expressed as the Relative Standard Deviation (RSD) of replicate measurements, typically < 2%.
- Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Typical Performance Characteristics (HPLC-UV)

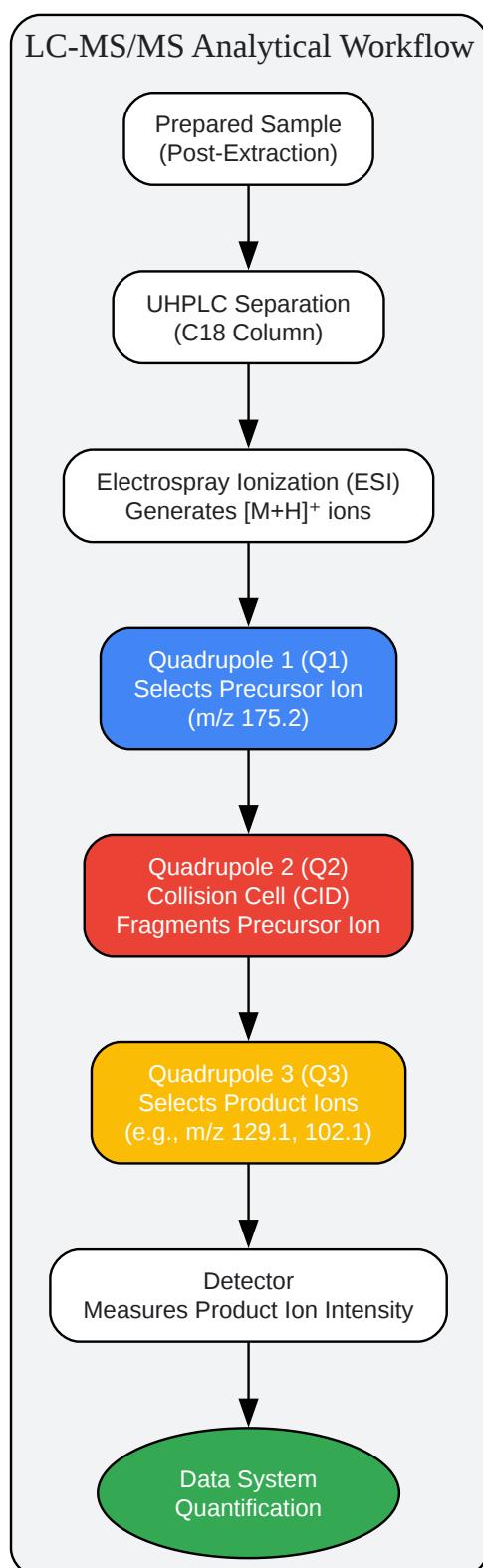
Parameter	Expected Value
Linearity (r^2)	> 0.999
Range	1 - 100 $\mu\text{g/mL}$
LOQ	~0.5 - 1.0 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%
Precision (RSD)	< 2.0%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in complex biological matrices (e.g., plasma, tissue), LC-MS/MS is the method of choice.[11][12]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The resulting precursor ion (e.g., $[\text{M}+\text{H}]^+$) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing matrix interference and allowing for quantification at very low levels.[13][14]



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LC-MS/MS workflow for **Quinoxaline-6-carboxylic acid**.

Detailed LC-MS/MS Protocol

1. Reagents and Materials

- All reagents listed for HPLC-UV, but of LC-MS grade.
- An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., ¹³C₆-Quinoxaline-6-carboxylic acid). If unavailable, a structurally similar compound can be used.

2. Sample Preparation

- Sample preparation is even more critical for LC-MS/MS to reduce matrix effects (ion suppression or enhancement).[15]
- Protein Precipitation (for plasma/serum): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.
- Solid-Phase Extraction (SPE): For complex matrices like tissue homogenates, a mixed-mode anion-exchange SPE (e.g., Oasis MAX) can be highly effective for isolating the acidic analyte.[14]

3. LC-MS/MS Instrumentation and Conditions

Parameter	Recommended Setting	Rationale
LC System	UHPLC	Provides faster analysis and sharper peaks, improving sensitivity.
Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 μ m)	A shorter column with smaller particles is suitable for the rapid gradients used in UHPLC.[11]
Mobile Phase	A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol	Methanol can sometimes provide better ionization efficiency than acetonitrile in ESI positive mode.[11]
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Ionization Mode	ESI, Positive	The two nitrogen atoms in the quinoxaline ring are readily protonated.
MRM Transitions	Analyte: 175.2 → 129.1 (Quantifier), 175.2 → 102.1 (Qualifier)	Precursor [M+H] ⁺ . Product ions correspond to the loss of H ₂ O+CO and subsequent fragmentation.
Internal Standard	To be determined based on chosen IS	Monitor a unique transition for the IS.
Source Temp.	350 °C	Optimized to ensure efficient desolvation.[11]

4. Method Validation Validation follows the same principles as HPLC-UV but with more stringent requirements for sensitivity. The use of an internal standard is highly recommended to correct for matrix effects and procedural variability.[14]

Typical Performance Characteristics (LC-MS/MS)

Parameter	Expected Value
Linearity (r^2)	> 0.995
Range	0.1 - 100 ng/mL
LOQ	0.1 - 0.5 ng/mL
Accuracy (% Recovery)	85.0 - 115.0%
Precision (RSD)	< 15.0%

Method 3: UV-Vis Spectrophotometry

This method is suitable for a quick estimation of concentration in pure solutions where specificity is not a major concern.

Principle of the Method

Based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[\[16\]](#)

Protocol

- Solvent Selection: Use a solvent in which the analyte is fully soluble and that is transparent in the UV region of interest (e.g., DMSO, Methanol, or 0.1 M HCl).
- Determine λ_{max} : Scan a dilute solution of **Quinoxaline-6-carboxylic acid** (e.g., 10 μ g/mL) from 200 to 400 nm to identify the wavelength of maximum absorbance (λ_{max}). Quinoxaline derivatives typically show strong absorption.[\[17\]](#)[\[18\]](#)
- Create Calibration Curve: Prepare a series of standard solutions of known concentrations.
- Measure Absorbance: Measure the absorbance of each standard and the unknown sample at the determined λ_{max} .
- Calculate Concentration: Plot absorbance vs. concentration for the standards and determine the concentration of the unknown sample from the linear regression of the curve.

Limitations: This method is non-specific and susceptible to interference from any other component in the sample that absorbs at the same wavelength. It is not suitable for complex matrices.

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